5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid

Vue d'ensemble

Description

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H7N3O2S and its molecular weight is 221.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

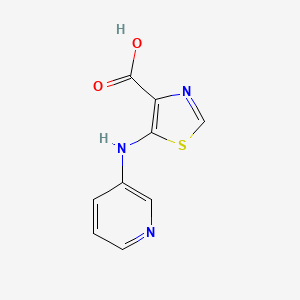

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, characterized by the following structure:

This unique structure contributes to its interaction with various biological targets, making it a candidate for various therapeutic applications.

Enzyme Interaction

This compound has been shown to interact with several enzymes, acting both as an inhibitor and an activator depending on the context. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular function and signaling cascades .

Cellular Effects

Research indicates that this compound can modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism. In particular, it has been observed to induce stress responses in various cell types, which could be leveraged for therapeutic purposes .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of thiazole compounds exhibit antimicrobial properties. For instance, certain derivatives showed significant inhibitory effects against bacterial strains with minimum inhibitory concentration (MIC) values indicating potent activity .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 10 | Moderate |

| Other derivatives | 1–5 | High |

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole-based compounds has been evaluated through various assays. The inhibition of protein denaturation in bovine serum albumin has been utilized as a measure of anti-inflammatory potential, revealing IC50 values that suggest varying degrees of effectiveness among different compounds .

| Compound | IC50 (µg/mL) | Activity |

|---|---|---|

| 5l | 46.29 | High |

| 5g | 100.60 | Moderate |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer potential of thiazole derivatives, including this compound. These compounds were shown to induce cell cycle arrest in cancer cell lines, particularly at the G0/G1 phase, demonstrating selective cytotoxicity against tumor cells without affecting normal cells .

- Molecular Docking Studies : Molecular docking studies have indicated that this compound interacts favorably with target proteins involved in cancer progression and inflammation. The binding affinities suggest that modifications to the thiazole ring can enhance biological activity .

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant antimicrobial activity . The thiazole ring is known for its role in various biological activities, including enzyme inhibition and receptor binding, which can lead to antimicrobial effects.

Scientific Research Applications

5-(Pyridin-3-ylamino)-thiazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry : It is investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Biology : Used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry : Employed in the synthesis of more complex molecules that are used in pharmaceuticals and agrochemicals.

Antimicrobial Properties

In studies evaluating similar thiazole compounds, several derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some showing IC50 values lower than established antibiotics like ampicillin. While specific data for the ethyl ester variant is limited, structural similarities suggest comparable efficacy.

Enzyme Inhibition

The compound has shown potential in inhibiting specific enzymes involved in bacterial metabolism. For instance, derivatives have been tested against enzymes critical for cell wall synthesis, leading to bacterial cell lysis. Further research is ongoing to identify the exact targets and pathways involved.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

-

Esterification : Reaction with ethanol in acidic conditions yields the ethyl ester derivative, a precursor for further transformations .

-

Amide Coupling : Using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the acid forms amides with primary or secondary amines .

Example Reaction Conditions

Oxidation and Reduction

The thiazole ring and substituents participate in redox reactions:

-

Oxidation : Hydrogen peroxide or KMnO₄ oxidizes the thiazole sulfur or pyridine nitrogen, forming sulfoxides or N-oxides.

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (via intermediate esters).

Key Findings

-

Oxidation of the thiazole ring with H₂O₂ in acetic acid produces sulfoxide derivatives, altering electronic properties.

-

Reduction of the ethyl ester derivative with LiAlH₄ yields 4-(hydroxymethyl)thiazole analogs.

Nucleophilic Substitution

The pyridine and thiazole rings facilitate substitution:

-

Pyridine Ring : Electrophilic substitution at the pyridine’s meta-position occurs with HNO₃/H₂SO₄, introducing nitro groups .

-

Thiazole Ring : Halogenation (Br₂ in DCM) at position 2 or 5 generates brominated intermediates for cross-coupling .

Experimental Evidence

-

Nitration of the pyridine moiety under mild acidic conditions yields 5-(3-nitro-pyridinylamino)thiazole-4-carboxylic acid .

-

Bromination at the thiazole’s 5-position enables Suzuki-Miyaura couplings for biaryl synthesis .

Condensation and Cyclization

The carboxylic acid participates in condensations:

-

Knoevenagel Condensation : With aromatic aldehydes (e.g., benzaldehyde), it forms α,β-unsaturated ketones in the presence of piperidine .

-

Hydrazide Formation : Reaction with hydrazine hydrate produces carbohydrazides, precursors for heterocyclic systems (e.g., 1,3,4-oxadiazoles) .

Synthetic Applications

Metal Complexation

The pyridine and thiazole nitrogen atoms act as ligands for transition metals:

-

Coordination Chemistry : Forms stable complexes with Cu(II), Fe(III), and Pd(II), characterized by UV-Vis and ESR spectroscopy .

Notable Complexes

| Metal Ion | Ligand Sites | Application | Source |

|---|---|---|---|

| Cu(II) | Pyridine N, thiazole S | Catalytic oxidation studies | |

| Pd(II) | Pyridine N, carboxylate O | Cross-coupling catalyst support |

Biological Derivatization

The compound serves as a scaffold for bioactive molecules:

-

Antimicrobial Agents : Ester derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli .

-

Kinase Inhibitors : Amide analogs inhibit CDK4/6 with IC₅₀ < 100 nM, highlighting therapeutic potential .

Structure-Activity Insights

-

Electron-withdrawing groups (e.g., -NO₂) on the pyridine ring enhance antimicrobial activity .

-

Bulky substituents on the amide nitrogen improve kinase selectivity .

Degradation Pathways

Stability studies reveal:

-

Acidic Hydrolysis : The thiazole ring decomposes in HCl (pH < 2), forming pyridine-3-amine and thiazole fragments.

-

Photodegradation : UV light induces cleavage of the C–N bond between thiazole and pyridine.

Propriétés

IUPAC Name |

5-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2S/c13-9(14)7-8(15-5-11-7)12-6-2-1-3-10-4-6/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDCHQIMPVZSJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=C(N=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201247299 | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899896-01-6 | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=899896-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Pyridinylamino)-4-thiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201247299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.